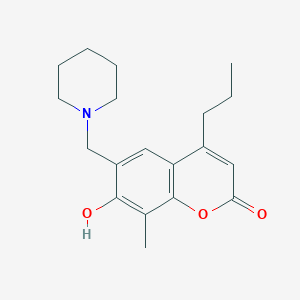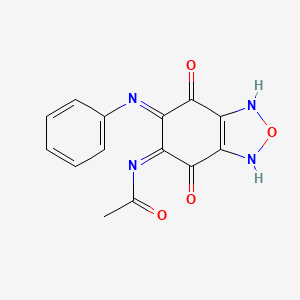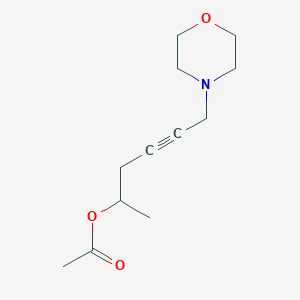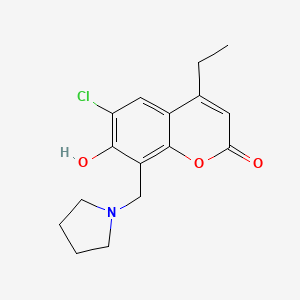
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It can also improve insulin sensitivity and glucose uptake in skeletal muscle cells, leading to improved glucose homeostasis in diabetic patients. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including the inhibition of amyloid-beta-induced neurotoxicity in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. However, it has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.
List as many
Direcciones Futuras
As possible:
1. Development of more potent and selective PI3K inhibitors for therapeutic applications.
2. Investigation of the role of PI3Ks in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Identification of biomarkers for patient selection in clinical trials of PI3K inhibitors.
4. Combination therapy with other anticancer agents to enhance the efficacy of PI3K inhibitors.
5. Development of targeted drug delivery systems for PI3K inhibitors to improve their efficacy and reduce side effects.
6. Investigation of the potential role of PI3K inhibitors in immunotherapy for cancer.
7. Identification of new targets downstream of PI3Ks for therapeutic intervention.
Métodos De Síntesis
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and formaldehyde, followed by alkylation of the resulting intermediate with propyl bromide. Another method involves the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and paraformaldehyde, followed by alkylation with 1-bromo-3-chloropropane.
Aplicaciones Científicas De Investigación
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been widely used as a pharmacological tool to study the role of PI3Ks in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has also been studied for its potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIRGREKWFSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)
![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)